molecular formula C10H7Br2N B573159 3,4-Dibromo-6-methylquinoline CAS No. 1211708-14-3

3,4-Dibromo-6-methylquinoline

Cat. No.: B573159
CAS No.: 1211708-14-3
M. Wt: 300.981
InChI Key: OGUWEKZWJVGQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-6-methylquinoline is a brominated quinoline derivative characterized by two bromine substituents at the 3- and 4-positions and a methyl group at the 6-position of the quinoline ring.

Properties

IUPAC Name

3,4-dibromo-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUWEKZWJVGQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672633
Record name 3,4-Dibromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211708-14-3
Record name 3,4-Dibromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Positioning

  • Bromine Placement: In 4,7-Dibromo-6-methylquinoline , bromines at the 4- and 7-positions create steric hindrance and electronic effects distinct from the hypothetical 3,4-dibromo analog. This likely alters reactivity in cross-coupling reactions or nucleophilic substitutions.
  • Ring Saturation: The tetrahydroquinoline derivative features a saturated bicyclic structure, reducing aromatic conjugation and increasing solubility in polar solvents compared to fully aromatic quinolines.

Functional Group Impact

Molecular Weight and Halogen Content

  • Higher bromine content in 4,7-Dibromo-6-methylquinoline (300.98 g/mol) increases density and thermal stability but may reduce solubility compared to mono-brominated analogs like or .

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